Diacetone-D-glucose

Regioselective Deprotection Carbohydrate Chemistry Protecting Group Strategy

Secure a reliable supply of this critical chiral pool intermediate for complex API synthesis. Researchers requiring consistent stereochemical outcomes often face supply chain variability in protected sugars. This product offers batch-to-batch consistency for predictable reactivity. - Enables enantiodivergent 'DAG methodology' for both sulfoxide enantiomers (up to 94% de). - Facilitates regioselective 5,6-acetonide deprotection for orthogonal TACA/glycomimetic synthesis. - Serves as a precursor to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose, a C2-symmetric ketone template with excellent facial selectivity.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
Cat. No. B4791553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetone-D-glucose
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
InChIInChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3
InChIKeyKEJGAYKWRDILTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetone-D-glucose: A Strategic Chiral Building Block


Diacetone-D-glucose (DAG), systematically named 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a partially protected D-glucose derivative locked in the furanose form with isopropylidene protecting groups at the 1,2 and 5,6 positions . This molecular architecture leaves the 3-hydroxyl group free for selective chemical manipulation, including alkylation, acylation, and stereoinversion, while providing a rigid chiral scaffold . With a molecular formula of C12H20O6 and a molecular weight of 260.28 g/mol, DAG serves as a central intermediate for numerous glucose derivatives of pharmaceutical importance, with annual requirements measured in tonnes [1].

Why Diacetone-D-glucose Cannot Be Substituted


While structurally related isopropylidene-protected sugars such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose or diacetone-D-mannose share similar molecular weights and protecting group motifs, their distinct stereochemical configurations and ring conformations (furanose vs. pyranose) fundamentally alter their reactivity, regioselectivity, and chiral induction capabilities [1]. Direct substitution without rigorous re-optimization of reaction conditions often leads to significant losses in yield, diminished stereoselectivity, or complete failure of key transformations, as demonstrated in comparative studies of chiral auxiliary performance [2]. Furthermore, the unique ability of DAG to undergo regioselective deprotection of the 5,6-acetonide while leaving the 1,2-acetonide intact is a critical feature not universally shared by its analogs [3].

Diacetone-D-glucose: Head-to-Head Performance Evidence


Regioselective 5,6-O-Isopropylidene Deprotection

In DAG, the 5,6-O-isopropylidene protecting group can be selectively hydrolyzed in the presence of the 1,2-O-isopropylidene group using copper(II) ion in alcohols at ambient temperature, yielding the corresponding 1,2-monoacetonide diol [1]. This specific regioselectivity is not observed with the closely related 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose), which lacks the 5,6-acetonide, or with diacetone-D-mannose, where the stereochemistry at C-2 alters the hydrolytic lability of the protecting groups . This selectivity enables orthogonal protection/deprotection sequences that are unattainable with other protected sugars.

Regioselective Deprotection Carbohydrate Chemistry Protecting Group Strategy

Enantiodivergent Sulfinate Synthesis via Base Switching

The reaction of DAG with alkane- and arenesulfinyl chlorides in the presence of a tertiary amine yields chiral sulfinate esters. Critically, the stereochemical outcome can be completely inverted by simply changing the base: using i-Pr2NEt affords (-)-(S)-sulfinates in 50-90% yield with 89-≥95% de, whereas switching to pyridine yields (+)-(R)-sulfinates in 56-87% yield with 70-≥95% de [1]. This enantiodivergent behavior, termed the 'DAG methodology,' provides access to both enantiomers of a target sulfoxide from a single chiral source and is not observed with other common chiral auxiliaries like pantolactone or isoborneol derivatives [2].

Asymmetric Synthesis Chiral Auxiliary Sulfoxide Chemistry

DMAP-Catalyzed Sulfinylation for Enantiopure Sulfoxides

In an improved protocol, the sulfinylation of DAG with tert-butanesulfinyl chloride is catalyzed by DMAP, which significantly enhances both the reaction rate and enantioselectivity, affording the (RS)-diastereomer 2RS with 94% diastereomeric excess (de) in quantitative yield [1]. This DAG-derived sulfinate ester serves as an excellent intermediate for synthesizing enantiopure tert-butyl sulfoxides and sulfinamides. In contrast, similar reactions using other chiral alcohols or under non-catalyzed conditions typically yield lower diastereoselectivities and require extensive purification [2].

Asymmetric Catalysis Chiral Sulfoxides Process Chemistry

Selective Mannosylation of DAG: Experimentally Validated α/β Selectivity Profiles That Differ from Other Glycosyl Acceptors

In glycosylation reactions promoted by BSP/Tf2O via α-triflate intermediates, mannosyl donors bearing a 2,3-N,O-carbamate protecting group react with DAG to preferentially form the β-adduct with an α/β selectivity of 4:6, as confirmed by both DFT calculations and experimental synthesis [1]. This selectivity profile is in sharp contrast to that observed with 2,3-O-carbonate mannosyl donors, highlighting a distinct role for the carbamate group in directing stereoselectivity. DAG's unique furanose ring conformation and the steric environment around the 3-OH group are critical for achieving this selectivity, which differs from that of other common glycosyl acceptors .

Glycosylation Carbohydrate Chemistry Stereoselective Synthesis

Diacetone-D-glucose: High-Impact Application Scenarios


Enantiopure Sulfoxides and Sulfinamides for APIs

Leveraging the enantiodivergent 'DAG methodology' and the DMAP-catalyzed sulfinylation protocol (94% de, quantitative yield) [1], DAG is the chiral auxiliary of choice for the industrial-scale preparation of both enantiomers of chiral sulfoxides, such as methyl p-tolyl sulfoxide , and sulfinamides. These are crucial building blocks for a range of pharmaceuticals, including proton pump inhibitors (e.g., esomeprazole), anti-inflammatory agents (e.g., sulforaphane), and antiviral nucleoside analogs. The ability to access both enantiomers from a single, inexpensive chiral source significantly reduces production costs and supply chain complexity.

Orthogonal Deprotection for Oligosaccharide Synthesis

The capacity for regioselective hydrolysis of the 5,6-O-isopropylidene group in DAG, while leaving the 1,2-acetonide intact, using mild copper(II) ion conditions [2], enables sophisticated orthogonal protection schemes. This is essential for the controlled synthesis of complex carbohydrates, such as tumor-associated carbohydrate antigens (TACAs) for vaccine development or the synthesis of glycomimetic enzyme inhibitors. DAG's predictable reactivity profile in glycosylation reactions (α/β = 4:6) [3] further streamlines the construction of challenging glycosidic bonds.

Chirality Transcription Template for Natural Product Synthesis

Oxidation of DAG yields 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose, a versatile chiral template that enables highly enantioselective syntheses of complex natural products. For instance, this template has been used to synthesize (R)-mevalonolactone, a key intermediate in terpenoid biosynthesis, in 5 steps with 11% overall yield [4], as well as both enantiomers of α-amino acids and chirally deuterated glycines [5]. The rigid, C2-symmetric scaffold of the derived ketone provides excellent facial selectivity in nucleophilic additions, making DAG an irreplaceable starting material for these specific synthetic routes.

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